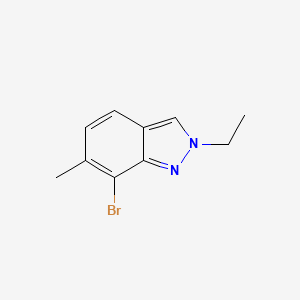
Propyl butanoate, 3-hydroxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl butanoate, 3-hydroxy, is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.1843 g/mol . It is an ester, which is a class of compounds commonly found in nature and used in various industrial applications . Esters are known for their pleasant aromas and are often used in flavorings and fragrances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl butanoate, 3-hydroxy, can be synthesized through the esterification of butanoic acid with propanol in the presence of an acid catalyst . The reaction typically involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows:
Butanoic acid+Propanol→Propyl butanoate, 3-hydroxy+Water
Industrial Production Methods
In industrial settings, the production of esters like this compound, often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed . This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl butanoate, 3-hydroxy, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butanoic acid and propanol in the presence of an acid or base.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanoic acid and propanol.
Reduction: Propanol and butanol.
Transesterification: New esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Propyl butanoate, 3-hydroxy, has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of propyl butanoate, 3-hydroxy, involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and propanol, which can then participate in further biochemical reactions . The ester bond is susceptible to nucleophilic attack, leading to the formation of intermediate products that can further react under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl butanoate: Similar ester with ethyl group instead of propyl.
Methyl butanoate: Similar ester with methyl group instead of propyl.
Butyl butanoate: Similar ester with butyl group instead of propyl.
Uniqueness
Propyl butanoate, 3-hydroxy, is unique due to its specific structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules . This makes it distinct from other esters that lack the hydroxyl group and may have different physical and chemical properties .
Eigenschaften
CAS-Nummer |
116310-04-4 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
propyl 3-hydroxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-10-7(9)5-6(2)8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
DYIMQAHDHMHISM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)


![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)




![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)



